N-[[1-(6-Chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine
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Description
Scientific Research Applications
Complexation with Metal Ions
Research has explored the synthesis of tosylated 4-aminopyridine, a compound related to sulfonylated amines like N-[[1-(6-Chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine, and its complexation with metal ions such as Nickel (II) and Iron (II). These complexes have potential applications in enhancing the biological and catalytic potential of these compounds in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
Photoredox Catalysis
Amines, including those similar to the compound , have been used in metal-free photoredox strategies for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This process, involving the reaction of certain salts with alkynyl p-tolylsulfones, is scalable and offers broad substrate scope, high chemoselectivity, and mild conditions. Such strategies are essential in synthesizing complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).
Palladium-Catalyzed Carbonylative Cyclization
Palladium catalysis has been used for γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl protected amines, including derivatives similar to this compound. This method is effective for derivatization of amine-based moieties into γ-lactams and can be applied to amino acids and peptides (Hernando et al., 2016).
Antibacterial Activity
Compounds with structures similar to the compound , particularly those with amino- and hydroxy-substituted cyclic amino groups, have been synthesized and evaluated for antibacterial activity. These compounds, including sulfonyl derivatives, have shown potential for further biological studies due to their effectiveness against bacterial strains (Egawa et al., 1984).
Pummerer Rearrangement
The reaction of aminopyridines under certain conditions has led to the formation of aminals via Pummerer rearrangement. This reaction is significant for the synthesis and understanding of the reactivity of aminopyridines, which are structurally related to this compound (Rakhit, Georges, & Bagli, 1979).
Properties
IUPAC Name |
N-[[1-(6-chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN3O2S/c1-4-6-18(3)10-13-5-7-19(11-13)22(20,21)14-8-12(2)15(16)17-9-14/h8-9,13H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIFSLWIZJFJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CC1CCN(C1)S(=O)(=O)C2=CN=C(C(=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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